1-Aminonaphthalene-d7
Overview
Description
1-Aminonaphthalene-d7 is the labelled analogue of 1-Aminonaphthalene . It is used as a reagent to synthesize various dyes used in the textile industry .
Synthesis Analysis
1-Aminonaphthalene-d7 is used in the synthesis of semiconductor polymers. The precursors are usually aniline, pyrrole, thiophene, and their derivatives .
Molecular Structure Analysis
The molecular formula of 1-Aminonaphthalene-d7 is C10H2D7N . The molecular weight is 150.23 .
Physical And Chemical Properties Analysis
1-Aminonaphthalene-d7 is a solid substance . It has a boiling point of 301°C and a melting point of 48-50°C . It is soluble in DMSO and Methanol .
Scientific Research Applications
Polymer Synthesis : Poly(1-aminonaphthalene) was synthesized using chemical oxidative polymerization, showing electrical conductivities and solubility in specific solvents. This synthesis method could be a potential application for 1-Aminonaphthalene-d7 in polymer science (Moon et al., 1993).
Spectroscopic Studies : The spectroscopic properties of a series of 1-aminonaphthalenes were examined using laser-induced fluorescence, revealing insights into their photophysical behavior. This suggests an application in detailed molecular spectroscopy studies (Lahmani et al., 2003).
Chemical Sensing : The synthesis and characterization of poly(1-aminonaphthalene) as a chemosensor for the detection of Fe3+ ions in water indicate its potential use in chemical sensing applications (Nizar et al., 2020).
Photophysics Analysis : Studies have been conducted on the photophysics of 1-aminonaphthalene, such as a time-resolved experimental study providing insights into its electronic states and transitions. This could imply applications in photophysical research or material science (Montero et al., 2009).
Intercalation Studies : Research on the intercalation of aminonaphthalenes into alpha-zirconium hydrogenphosphate suggests applications in the field of materials science, particularly in the development of intercalated compounds (Beneš et al., 2007).
Electroanalytical Applications : The use of 1-aminonaphthalene for sensitive electroanalytical determination indicates its potential in developing advanced electroanalytical methods (Zavázalová et al., 2015).
Photophysical Studies in Various Solvents : Research on the solvent-dependent radiationless transitions of excited 1-aminonaphthalene derivatives shows its applications in understanding solvent effects on molecular behavior, which is crucial in fields like chemistry and materials science (Suzuki et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2,3,4,5,6,7,8-heptadeuterionaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFPHBVGCFYCNW-GSNKEKJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745648 | |
Record name | (~2~H_7_)Naphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminonaphthalene-d7 | |
CAS RN |
78832-53-8 | |
Record name | (~2~H_7_)Naphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78832-53-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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